molecular formula C13H15NO B14534064 2-tert-Butyl-4-phenyl-1,3-oxazole CAS No. 62738-32-3

2-tert-Butyl-4-phenyl-1,3-oxazole

Cat. No.: B14534064
CAS No.: 62738-32-3
M. Wt: 201.26 g/mol
InChI Key: CJQRGLQRPIPEFG-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-phenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylphenyl ketone with an appropriate amine and an oxidizing agent. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.

Scientific Research Applications

2-tert-Butyl-4-phenyl-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-hydroxyanisole: This compound has a similar tert-butyl group but differs in its functional groups and overall structure.

    2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Another heterocyclic compound with a tert-butyl group, but it belongs to the oxadiazole family.

Uniqueness

2-tert-Butyl-4-phenyl-1,3-oxazole is unique due to its specific combination of tert-butyl and phenyl groups attached to the oxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62738-32-3

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-tert-butyl-4-phenyl-1,3-oxazole

InChI

InChI=1S/C13H15NO/c1-13(2,3)12-14-11(9-15-12)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

CJQRGLQRPIPEFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CO1)C2=CC=CC=C2

Origin of Product

United States

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